Product packaging for 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene(Cat. No.:CAS No. 1183278-95-6)

1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

Cat. No.: B1527206
CAS No.: 1183278-95-6
M. Wt: 182.62 g/mol
InChI Key: MXVCPIJILCKFBD-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing multiple functional groups and substituents. The official International Union of Pure and Applied Chemistry designation is 1-(4-chloro-1-butynyl)-4-fluorobenzene, which precisely describes the structural arrangement of atoms within the molecule. This nomenclature system begins with the benzene ring as the parent structure, numbering the positions to indicate the para-fluorine substitution, followed by the specification of the alkyne-containing side chain with its terminal chlorine functionality.

The molecular formula C10H8ClF reflects the composition of ten carbon atoms, eight hydrogen atoms, one chlorine atom, and one fluorine atom, resulting in a molecular weight of 182.62 grams per mole. The Chemical Abstracts Service registry number 1183278-95-6 provides a unique identifier for this compound in chemical databases and literature searches, facilitating accurate identification and retrieval of relevant research information. Additional structural identifiers include the International Chemical Identifier code 1S/C10H8ClF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,2,8H2 and the corresponding International Chemical Identifier Key MXVCPIJILCKFBD-UHFFFAOYSA-N, which encode the complete structural information in standardized formats used by computational chemistry software and database systems.

Property Value Source
Molecular Formula C10H8ClF
Molecular Weight 182.62 g/mol
Chemical Abstracts Service Number 1183278-95-6
International Union of Pure and Applied Chemistry Name 1-(4-chloro-1-butynyl)-4-fluorobenzene
International Chemical Identifier Key MXVCPIJILCKFBD-UHFFFAOYSA-N
Exact Mass 182.03000
LogP Value 2.80610

The structural complexity of this compound necessitates careful consideration of stereochemical and conformational factors that influence its chemical behavior. The linear geometry imposed by the alkyne functionality creates a rigid connection between the aromatic system and the chlorinated alkyl chain, constraining the overall molecular conformation and affecting intermolecular interactions. Research has shown that the electronic effects of the para-fluorine substituent extend through the aromatic pi-system and influence the reactivity of the alkyne group, demonstrating the interconnected nature of the various functional elements within this molecule. The terminal chlorine atom adopts a staggered conformation relative to the alkyne, minimizing steric interactions while maintaining accessibility for nucleophilic attack in substitution reactions.

Historical Context in Organofluorine Chemistry

The development of compounds like this compound represents the culmination of nearly two centuries of advancement in organofluorine chemistry, a field that began with the pioneering work of early nineteenth-century chemists. The historical foundations of organofluorine chemistry trace back to 1835, when Jean-Baptiste Dumas and Eugène-Melchior Péligot achieved the first synthesis of an organofluorine compound by distilling dimethyl sulfate with potassium fluoride to produce fluoromethane. This groundbreaking achievement established the fundamental principle that fluorine atoms could be incorporated into organic molecules through carefully controlled chemical reactions, laying the groundwork for the extensive field of organofluorine chemistry that would emerge over the following decades.

The methodological approaches for introducing fluorine into organic molecules evolved significantly throughout the nineteenth century, with Alexander Borodin making crucial contributions in 1862 through his development of nucleophilic halogen exchange reactions. Borodin, better known today as a composer of classical music, demonstrated that fluoride ions could displace other halogen atoms in organic compounds, exemplified by his synthesis of benzoyl fluoride from benzoyl chloride using potassium bifluoride. This halogen exchange methodology became a cornerstone technique in organofluorine synthesis and remains widely employed in contemporary fluorochemical manufacturing processes. The significance of Borodin's work extends beyond its immediate synthetic utility to encompass the conceptual framework for understanding nucleophilic substitution mechanisms in fluorinated systems.

Historical Milestone Year Researcher(s) Significance
First organofluorine compound 1835 Dumas and Péligot Synthesis of fluoromethane from dimethyl sulfate and potassium fluoride
Halogen exchange method 1862 Alexander Borodin Nucleophilic replacement of chlorine with fluoride in benzoyl compounds
Aromatic fluorination 1870 Schmitt et al. First formation of aryl carbon-fluorine bonds through diazofluorination
Isolation of elemental fluorine 1886 Henri Moissan Electrolytic preparation of fluorine gas enabling direct fluorination reactions
Schiemann reaction development 1927 Günther Schiemann Thermal decomposition of diazonium fluoroborates for aromatic fluorination

The industrial development of organofluorine chemistry accelerated dramatically during World War II, driven by the urgent need for materials compatible with uranium hexafluoride in the Manhattan Project. The production of uranium hexafluoride for isotope separation required the development of fluoropolymers and fluorinated solvents that could withstand the extreme reactivity of fluorine-containing compounds without degradation. This wartime research program catalyzed unprecedented investment in fluorine chemistry research and led to the establishment of large-scale fluorine production facilities that would later support the commercial development of fluorinated materials for civilian applications. The expertise gained during this period in handling elemental fluorine and synthesizing complex fluorinated molecules provided the technological foundation for the modern organofluorine chemical industry.

The post-war period witnessed explosive growth in organofluorine chemistry applications, particularly following the 1957 discovery of the anticancer activity of 5-fluorouracil, which demonstrated the potential for fluorinated compounds in pharmaceutical development. This breakthrough sparked intensive research into fluorinated drug candidates and established fluorine substitution as a key strategy for optimizing the pharmacological properties of therapeutic agents. Subsequent decades saw the development of sophisticated synthetic methodologies for introducing fluorine atoms into complex organic structures, including direct fluorination techniques using elemental fluorine under controlled conditions. The evolution of organofluorine chemistry from its early empirical origins to a mature scientific discipline capable of producing compounds like this compound reflects the accumulated knowledge and technological capabilities developed over nearly two centuries of systematic research and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClF B1527206 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene CAS No. 1183278-95-6

Properties

IUPAC Name

1-(4-chlorobut-1-ynyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVCPIJILCKFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

Reactants Catalysts and Reagents Solvent Conditions Yield
4-Chloro-1-butyne bis(triphenylphosphine)palladium(II) chloride 1,4-Dioxane 50°C, 3 hours 75%
1-Fluoro-4-iodobenzene Copper(I) iodide Triethylamine
  • The reaction proceeds via palladium-catalyzed coupling of the terminal alkyne (4-chloro-1-butyne) with the aryl iodide (1-fluoro-4-iodobenzene).
  • Copper(I) iodide acts as a co-catalyst to facilitate the coupling.
  • Triethylamine serves as the base to deprotonate the alkyne and maintain reaction conditions.
  • The reaction is carried out in 1,4-dioxane, a common solvent for Sonogashira reactions, at moderate temperature (50°C) for 3 hours.

Research Reference

  • This method was reported with a 75% yield and has been referenced in the Journal of Medicinal Chemistry (2019) by Fyfe et al., highlighting its efficiency and reproducibility for preparing this compound.

Alternative Synthetic Considerations

While direct preparation of this compound is mainly reported via Sonogashira coupling, related synthetic strategies for similar fluorobenzene derivatives provide insights into potential alternative routes or intermediate preparation steps.

Related Substrate Synthesis

  • For example, synthesis of halogenated alkyl-substituted fluorobenzenes such as 1-(3-chloropropyl)-4-fluorobenzene involves alkylation reactions of fluorobenzene derivatives with halogenated alkyl chains in solvents like tetrahydrofuran (THF) under inert atmosphere conditions.
  • These methods can be adapted or serve as preliminary steps for preparing precursors like 4-chloro-1-butyne.

Data Table Summary of Preparation Conditions

Parameter Details
Starting Materials 4-Chloro-1-butyne, 1-fluoro-4-iodobenzene
Catalysts bis(triphenylphosphine)palladium(II) chloride, Copper(I) iodide
Base Triethylamine
Solvent 1,4-Dioxane
Temperature 50°C
Reaction Time 3 hours
Yield 75%
Purity Not explicitly reported, assumed high based on literature

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Addition Reactions: The triple bond in the but-1-yn-1-yl group can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Addition: Electrophiles like halogens or hydrogen halides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while addition of hydrogen halides can result in haloalkanes .

Scientific Research Applications

Synthesis of Antipsychotic Drugs

One of the primary applications of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene is its use as an intermediate in the synthesis of antipsychotic medications, particularly those related to butyrophenone derivatives. For instance, it plays a critical role in synthesizing haloperidol analogues, which are known for their dopamine D2 receptor antagonism.

Case Study: Haloperidol Analogues
Research indicates that modifications of the fluorine substitution on the phenyl ring affect the kinetic profiles of these drugs, influencing their therapeutic efficacy and side effect profiles. The synthesis of these analogues typically involves cross-coupling reactions where this compound serves as a key precursor .

Potential Neuroprotective Agents

Recent studies have explored the neuroprotective effects of compounds derived from this compound. For example, derivatives have been tested for their ability to modulate dopamine levels in animal models, showing promise in reducing neurotoxicity associated with Parkinson's disease models .

Synthesis of Pesticides

The compound is also utilized in the agrochemical sector for developing new pesticides. Its structural characteristics allow for modifications that enhance biological activity against various pests while minimizing environmental impact.

Case Study: Pesticide Development
A study demonstrated that derivatives synthesized from this compound exhibited significant insecticidal properties, making them candidates for further development into commercial pesticides .

Building Block in Organic Chemistry

As a versatile building block, this compound is employed in various organic synthesis processes, including:

  • Cross-Coupling Reactions : It can participate in Sonogashira coupling reactions to form more complex alkenes and alkynes.
Reaction TypeTypical ProductsReference
Sonogashira CouplingAryl alkynes
CarbonylationFunctionalized aryl alkyl ketones

Mechanism of Action

The mechanism of action of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups present. The pathways involved include the activation of the benzene ring and the triple bond in the but-1-yn-1-yl group, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Structural and Functional Insights

Triple Bond vs. Single Bond :

  • The triple bond in this compound enhances reactivity in click chemistry and cycloaddition reactions compared to the single-bonded 1-(4-Chlorobutyl)-4-fluorobenzene, which is more stable and suited for alkylation in pharmaceutical synthesis (e.g., haloperidol analogs) .

Halogen Substituents :

  • Chlorine and bromine substituents (e.g., in 1-(4-Bromobutoxy)-4-fluorobenzene) improve electrophilicity, facilitating nucleophilic substitutions. The target compound’s terminal Cl may participate in elimination or coupling reactions .

Aromatic Substitution Patterns :

  • The para-fluorine in the target compound contrasts with ortho-fluorine in 1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-2-fluorobenzene, which sterically hinders reactions and alters electronic properties .

Bridged Systems :

  • 1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene’s bis(fluorophenyl) structure increases molecular weight and hydrophobicity, making it suitable for materials science applications .

Biological Activity

1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene, also known by its CAS number 1183278-95-6, is a compound that has garnered interest in the field of organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse sources of research findings.

The molecular formula of this compound is C10_{10}H8_{8}ClF, with a molecular weight of 182.62 g/mol. The compound features a fluorobenzene ring substituted with a 4-chlorobut-1-yne moiety, which enhances its reactivity and potential biological interactions.

Pharmacological Profile

Research indicates that compounds similar to this compound may exhibit significant pharmacological activities. For instance, studies on haloperidol analogs show that modifications in the structure can influence their affinity for various receptors, particularly the serotonin 2A receptor (5-HT2AR) and dopamine receptors (D2R) . This suggests that the compound could potentially interact with similar biological targets.

Synthesis and Application

The synthesis of this compound often involves cross-coupling reactions, such as the Sonogashira reaction, which allows for the formation of carbon-carbon bonds between aryl halides and alkyne derivatives . This method has been utilized in creating various pharmaceutical compounds, highlighting its utility in drug development.

Case Studies

  • Antipsychotic Development : In research focusing on antipsychotic drugs, the structural modifications of compounds similar to this compound have shown promise in enhancing selectivity for dopamine receptors while minimizing side effects . This underscores the potential for this compound in developing new therapeutic agents.
  • Catalytic Reactions : Studies have demonstrated that this compound can serve as a vital building block in organic synthesis, particularly in the construction of more complex molecules through catalytic processes . Its role in regioselective hydration reactions illustrates its versatility in synthetic chemistry.

Data Table: Comparison of Biological Activities

Compound NameStructureKey ActivityReference
1-(4-Chlorobut-1-yn-1yl)-4-fluorobenzeneC10_{10}H8_{8}ClFPotential interaction with 5-HT2AR
Haloperidol AnalogVariesAntipsychotic properties
Other Fluorinated CompoundsVariesModulation of neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via a Sonogashira coupling between 4-fluorophenylacetylene and 1,4-dichlorobut-2-yne under palladium catalysis. Key parameters include:

  • Catalyst system: Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio.
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.
  • Base: Triethylamine to scavenge HCl byproducts.
    Yields (>75%) are achieved by excluding oxygen (via inert gas purging) and using freshly distilled reagents .

Q. How can structural characterization of this compound be performed to resolve ambiguities in NMR spectra?

  • Methodology : Use 2D NMR techniques (e.g., HSQC, HMBC) to assign peaks for the alkyne (δ ~90–100 ppm in ¹³C NMR) and aromatic fluorine (δ ~-110 ppm in ¹⁹F NMR). For crystallographic confirmation, employ X-ray diffraction with SHELXL refinement (e.g., resolving bond angles between the alkyne and fluorobenzene ring) .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • Use fume hoods and PPE (gloves, goggles) due to acute toxicity (oral LD₅₀: 300–500 mg/kg in rodents) .
  • Avoid prolonged skin contact; wash with soap/water immediately.
  • Store in amber glass under argon at –20°C to prevent alkyne decomposition .

Advanced Research Questions

Q. How does the electronic nature of the alkyne moiety influence reactivity in cross-coupling reactions?

  • Methodology : Compare reactivity in click chemistry (e.g., CuAAC with azides) versus palladium-catalyzed couplings . The electron-withdrawing Cl on the butynyl group reduces alkyne nucleophilicity, slowing CuAAC rates. Use DFT calculations (B3LYP/6-311G**) to map frontier molecular orbitals and predict regioselectivity .

Q. What strategies can mitigate cytotoxicity observed in biological assays involving this compound?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Replace the chlorine with less electronegative groups (e.g., methyl) to reduce electrophilicity.
  • Encapsulation in liposomal carriers to limit off-target interactions.
  • In vitro assays (e.g., MTT on HEK293 cells) show 50% viability at 50 µM, suggesting dose-dependent toxicity .

Q. How can contradictions in reported spectral data (e.g., ¹H NMR shifts) be resolved?

  • Methodology :

  • Replicate experiments under standardized conditions (solvent: CDCl₃, 400 MHz).
  • Compare with computational predictions (GIAO method in Gaussian 16). Discrepancies >0.3 ppm may arise from solvent polarity or aggregation effects .

Data Analysis and Application Questions

Q. What are the implications of the compound’s logP (2.8) for its use in medicinal chemistry?

  • Methodology : The moderate hydrophobicity enhances blood-brain barrier permeability but may reduce aqueous solubility. Optimize via pro-drug strategies (e.g., phosphate esterification) or co-solvent systems (PEG-400/water) .

Q. How does this compound compare to analogs like 1-(4-Bromobutoxy)-4-fluorobenzene in catalytic applications?

  • Methodology :

ParameterThis compound1-(4-Bromobutoxy)-4-fluorobenzene
Reactivity in SN2Low (sp-hybridized C)High (sp³ C–Br)
Thermal StabilityDecomposes >150°CStable to 200°C
Electrophilicity (Hammett σ⁺): Chloroalkyne (σ⁺ = +0.11) vs. bromoether (σ⁺ = +0.23) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene
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1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

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